molecular formula C5H7ClO2 B157559 3-Chloropentane-2,4-dione CAS No. 1694-29-7

3-Chloropentane-2,4-dione

Cat. No.: B157559
CAS No.: 1694-29-7
M. Wt: 134.56 g/mol
InChI Key: VLRGXXKFHVJQOL-UHFFFAOYSA-N
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Description

3-Chloropentane-2,4-dione, also known as 3-chloroacetylacetone, is an organic compound with the molecular formula C5H7ClO2. It is a chlorinated derivative of acetylacetone and is characterized by the presence of a chlorine atom at the third carbon of the pentane-2,4-dione structure. This compound is a clear yellow to brown liquid and is known for its tautomeric properties, which have been studied using gas electron diffraction and quantum chemical calculations .

Mechanism of Action

Target of Action

The primary target of 3-Chloropentane-2,4-dione is the cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.

Mode of Action

This compound interacts with its targets by inhibiting the action of cholinesterase enzymes . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system. The compound exhibits potent inhibitory values against AChE .

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway in the nervous system . This pathway involves the transmission of signals using acetylcholine as a neurotransmitter. By inhibiting the breakdown of acetylcholine, this compound increases the signal transmission in this pathway .

Pharmacokinetics

Its molecular weight of134.56 suggests that it may have good bioavailability due to its relatively small size

Result of Action

The inhibition of cholinesterase enzymes by this compound leads to an increase in the concentration of acetylcholine in the nervous system . This can enhance signal transmission in the cholinergic pathway, potentially affecting various physiological processes controlled by this pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability Other factors such as pH and the presence of other substances may also influence its action and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloropentane-2,4-dione can be synthesized through the chlorination of acetylacetone. The reaction typically involves the use of chlorine gas in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and ensuring the proper handling of chlorine gas due to its hazardous nature .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and ensure the purity of the final product. The reaction is carried out in specialized reactors that allow for the safe handling of chlorine gas and the efficient removal of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Chloropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloropentane-2,4-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloropentane-2,4-dione is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its non-halogenated and other halogenated counterparts. The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .

Properties

IUPAC Name

3-chloropentane-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H7ClO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRGXXKFHVJQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061887
Record name 2,4-Pentanedione, 3-chloro-
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Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear brown-yellow liquid; [Sigma-Aldrich MSDS]
Record name 3-Chloro-2,4-pentanedione
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CAS No.

1694-29-7
Record name 3-Chloro-2,4-pentanedione
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Record name 3-Chloropentane-2,4-dione
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Record name 2,4-Pentanedione, 3-chloro-
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Record name 2,4-Pentanedione, 3-chloro-
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Record name 3-chloropentane-2,4-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

      A: 3-Chloropentane-2,4-dione readily reacts with thioureas in a Hantzsch thiazole synthesis to yield 2-arylimino-1,3-thiazole derivatives. [] These derivatives have shown potential as anticancer and antimicrobial agents. [] Additionally, when combined with potassium thiocyanate and anilines in a one-pot, four-component reaction facilitated by N-methylimidazole, it produces 2-aroylimino-3-aryl-4-methyl-5-acetyl-1,3-thiazolines in good to excellent yields. []

      A: Yes, it plays a crucial role in synthesizing various heterocycles. For example, reacting it with 6-methyl-2-thiouracil or 6-phenyl-2-thiouracil generates S-substituted thiopyrimidines. [] It also reacts with alkyldithiocarbamates to form 3-alkyl-4-methyl-2-thioxo-5-yl-ethanone. []

      A: this compound can undergo a Wurtz-like self-condensation reaction in the presence of a zinc-iodine (Zn-I2) catalyst to produce 3,4-diacetylhexane-2,5-dione, a 1,4-diketone. []

      A: this compound participates in potassium carbonate (K2CO3)-catalyzed domino reactions, including Michael, Mannich, and aldol alkylations. These reactions, when combined with salicylic aldehyde derivatives, offer a route to synthesize functionalized 2,3-dihydrobenzofurans, some of which are clofibrate analogues. []

    • A: It's a key component in creating functionalized furans. Under mild conditions, K2CO3 promotes its tandem reaction with allenic ketones, producing 3-methylene-2,3-dihydrofurans. Alternatively, using K2CO3 and triphenylphosphine as reagents leads to 1,2,4-trisubstituted furans in good yields. []

      A: Yes, several derivatives demonstrate noteworthy activities. For instance, certain 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles synthesized from this compound exhibit significant cardioprotective effects in in vitro studies using isolated rat thoracic aorta rings. [] Furthermore, specific N-(5-acetyl-4-methyl-3-(substituted phenyl)-thiazol-2-ylidene)-4-methyl (substituted) benzamides derived from this compound have displayed promising antiviral activity against HIV-1 and HIV-2 replication in MT-4 cells. []

    • A: Research shows that several visnagen and khellin furochromone pyrimidine derivatives, synthesized using this compound as a starting material, demonstrate promising analgesic and anti-inflammatory properties. []
    • A: Yes, kinetic and mechanistic investigations, including stopped-flow and UV spectrophotometry techniques combined with quantum mechanical calculations, have been performed on its reaction with triphenylphosphine and dimethyl acetylendicarboxylate. These studies reveal a favored pathway leading to a five-membered ring structure, confirming the reaction mechanism. []
    • A: Yes, molecular docking studies have been employed to investigate the binding interactions of potent thiazole-based cholinesterase inhibitors, synthesized from this compound, with both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [] These studies shed light on the potential inhibitory mechanisms of these compounds.

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